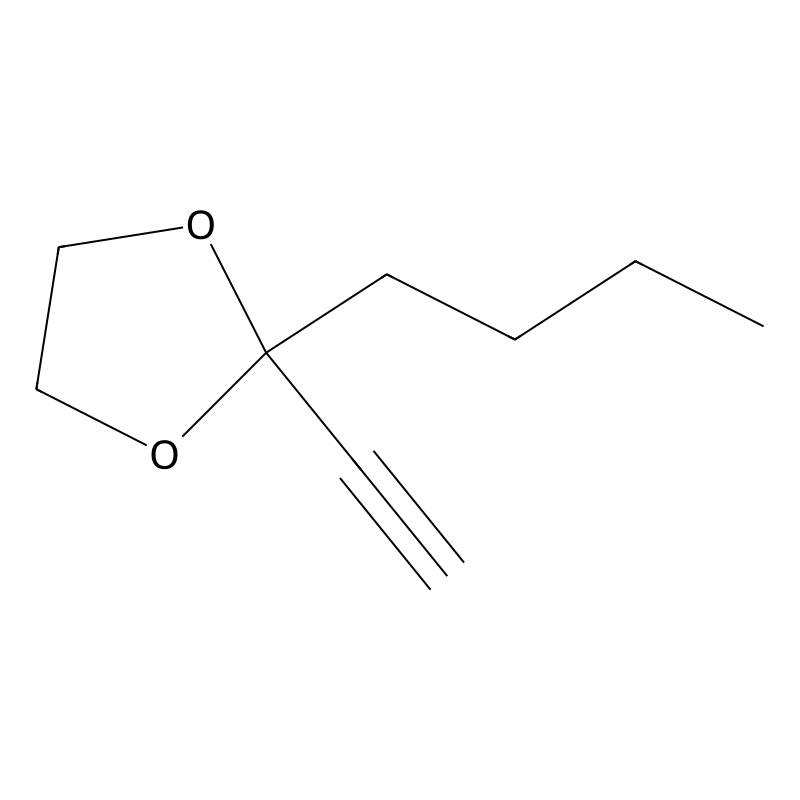

2-Butyl-2-ethynyl-1,3-dioxolane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Butyl-2-ethynyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a butyl group along with an ethynyl substituent. Its molecular formula is , and it belongs to the family of dioxolanes, which are five-membered cyclic ethers known for their stability and versatility in

- Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or osmium tetroxide, leading to the formation of carboxylic acids or ketones.

- Reduction: Reduction can be achieved with reagents like lithium aluminum hydride or sodium borohydride, resulting in alcohols.

- Substitution: It can participate in nucleophilic substitution reactions with organolithium or Grignard reagents, forming substituted dioxolanes.

Common Reagents and ConditionsReaction Type Reagents Products Oxidation KMnO4, OsO4 Carboxylic acids, ketones Reduction LiAlH4, NaBH4 Alcohols Substitution RLi, RMgX Substituted dioxolanes

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO4, OsO4 | Carboxylic acids, ketones |

| Reduction | LiAlH4, NaBH4 | Alcohols |

| Substitution | RLi, RMgX | Substituted dioxolanes |

Several methods exist for synthesizing 2-butyl-2-ethynyl-1,3-dioxolane:

- Condensation Reaction: A common method involves the condensation of ethylene glycol with carbonyl compounds in the presence of catalysts like silica gel or alumina under solvent-free conditions.

- Microwave Irradiation: This method utilizes microwave energy to enhance the reaction efficiency between ethylene glycol and carbonyl compounds, often yielding high purity products quickly.

- Continuous Flow Reactors: In industrial settings, continuous flow reactors are employed for consistent production quality and yield while minimizing environmental impact .

2-Butyl-2-ethynyl-1,3-dioxolane has several applications:

- Organic Synthesis: It is utilized as a reagent for selective ketalization of carbonyl compounds.

- Protecting Group: The compound serves as a protecting group for carbonyl functionalities in various biochemical contexts.

- Polymer Production: It is also used in the production of polymers and as a solvent in different chemical processes .

Several compounds share structural similarities with 2-butyl-2-ethynyl-1,3-dioxolane. Here’s a comparative overview:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Methyl-1,3-dioxolane | Lacks ethynyl group; contains a methyl substituent | Less reactive than 2-butyl-2-ethynyl variant |

| 2-Ethyl-1,3-dioxolane | Contains an ethyl group instead of butyl | Similar stability but different reactivity |

| 1,3-Dioxane | Six-membered ring structure | Different stability and reactivity profiles |

Uniqueness: The presence of both butyl and ethynyl groups in 2-butyl-2-ethynyl-1,3-dioxolane imparts distinct reactivity that is not found in its analogs. This makes it particularly useful for specific synthetic applications where selective reactivity is desired .